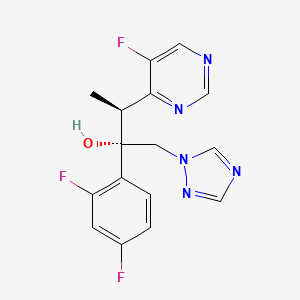
Voriconazole Impurity 7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Voriconazole Impurity 7 is a byproduct formed during the synthesis of Voriconazole, a second-generation triazole antifungal agent. Voriconazole is widely used to treat serious fungal infections, including invasive aspergillosis and infections caused by fluconazole-resistant Candida species . Impurities like this compound are critical to identify and characterize to ensure the purity and efficacy of the pharmaceutical product.
Preparation Methods
The synthesis of Voriconazole Impurity 7 involves several steps, starting from the key raw material, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one . The synthetic route typically includes Friedel–Crafts acylation of mono- and difluoro-benzene, followed by various chemical transformations. The reaction conditions are carefully controlled to ensure the formation of the desired impurity. Industrial production methods often involve high-performance liquid chromatography (HPLC) to isolate and purify the impurity .
Chemical Reactions Analysis
Voriconazole Impurity 7 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Voriconazole Impurity 7 has several scientific research applications:
Chemistry: It is used to study the stability and degradation pathways of Voriconazole.
Biology: It helps in understanding the metabolic pathways and potential toxicities of Voriconazole.
Medicine: It is crucial for quality control and ensuring the safety and efficacy of Voriconazole as a pharmaceutical product.
Mechanism of Action
Voriconazole Impurity 7, like Voriconazole, interferes with fungal cytochrome P450 activity by selectively inhibiting 14-alpha-lanosterol demethylation. This inhibition decreases ergosterol synthesis, which is a principal component of the fungal cell membrane, thereby inhibiting fungal cell membrane formation and leading to cell death .
Comparison with Similar Compounds
Voriconazole Impurity 7 can be compared with other related compounds, such as:
Voriconazole Related Compound F: This compound is another impurity formed during the synthesis of Voriconazole and is used for similar analytical purposes.
Positional Isomers of Voriconazole: These isomers are crucial in determining the quality of Voriconazole during its manufacturing.
This compound is unique due to its specific formation pathway and its role in the quality control of Voriconazole.
Properties
CAS No. |
239807-04-6 |
|---|---|
Molecular Formula |
C16H14F3N5O |
Molecular Weight |
349.31 g/mol |
IUPAC Name |
(2S,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol |
InChI |
InChI=1S/C16H14F3N5O/c1-10(15-14(19)5-20-7-22-15)16(25,6-24-9-21-8-23-24)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16-/m0/s1 |
InChI Key |
BCEHBSKCWLPMDN-QFYYESIMSA-N |
Isomeric SMILES |
C[C@@H](C1=NC=NC=C1F)[C@@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O |
Canonical SMILES |
CC(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















